(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC13722688
Molecular Formula: C10H12BrClFN
Molecular Weight: 280.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrClFN |
|---|---|
| Molecular Weight | 280.56 g/mol |
| IUPAC Name | (5-bromo-2-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
| Standard InChI Key | TZLKSCCRAJDNRP-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl |
| Canonical SMILES | C1CC1C(C2=C(C=CC(=C2)Br)F)N.Cl |
Introduction
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is a synthetic organic compound with the molecular formula C10H12BrClFN. It is characterized by a phenyl ring substituted with bromine and fluorine atoms, and a cyclopropyl group attached to the methanamine moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
Synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride
The synthesis of this compound typically involves several steps:
-
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the desired positions.
-
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
-
Methanamine Introduction: The methanamine group is introduced via reductive amination, where an amine is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.
-
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production follows similar synthetic routes but is optimized for large-scale production using continuous flow reactors and automated synthesis systems.
Biological and Therapeutic Potential
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds. Its unique structure suggests potential interactions with biological systems, making it a candidate for further investigation into its biological activity. The compound's effects are mediated through binding to specific molecular targets such as enzymes or receptors, which could be beneficial in modulating receptor activity for therapeutic purposes.
Research Applications
This compound is used as a building block in organic synthesis for the preparation of more complex molecules. It is also investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays. Additionally, it is utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| (5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride | C10H12BrClFN | Specific substitution pattern on the phenyl ring and presence of a cyclopropyl group |
| (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanamine hydrochloride | C10H11BrClF2N | Additional fluorine substituent on the phenyl ring |
| (5-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride | C16H16BrClFN | Phenyl group instead of cyclopropyl |
Safety and Handling
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine hydrochloride is for research and development purposes only and not for human use. It should be handled with caution, following appropriate safety protocols as outlined in safety data sheets available from suppliers like Key Organics and Combi-Blocks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume